molecular formula C14H11Cl2N3O B3036549 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol CAS No. 355014-38-9

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Cat. No. B3036549
CAS RN: 355014-38-9
M. Wt: 308.2 g/mol
InChI Key: DLNPITTXFBDOBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring substituted with two chlorine atoms and a 3,5-dimethyl-1H-pyrazol-1-yl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Synthesis and Biological Evaluation : Novel derivatives, including compounds similar to the targeted molecule, have been synthesized and found to exhibit significant antibacterial and antioxidant activities. This research suggests potential applications in developing new antimicrobial agents (Jayanna et al., 2013).

Spectroscopic Properties

  • Electronic Spectra Analysis : The spectroscopic properties of derivatives of 8-hydroxyquinoline, closely related to the compound , have been explored using density functional theory. These studies aid in understanding the electronic structures and could inform the development of new materials with specific optical properties (Ning et al., 2013).

Polymerization Catalysis

  • Catalysis in Polymerization : Research indicates that compounds structurally similar to the target molecule have been utilized in the catalysis of ring-opening polymerization, highlighting potential applications in materials science and polymer chemistry (Qiao et al., 2011).

Optical Properties

  • Synthesis and Optical Properties : Studies have been conducted on compounds similar to the target molecule, investigating their ultraviolet and fluorescence spectra. This research contributes to the development of materials with specific optical characteristics for potential use in various technological applications (Wang Jie, 2011).

Antimicrobial Agents

  • Potential Antimicrobial Agents : Several studies have synthesized and evaluated compounds structurally related to 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol for their antimicrobial properties, indicating potential uses in developing new drugs or disinfectants (Raju et al., 2016).

Antifungal and Antimalarial Activities

  • Antifungal and Antimalarial Screening : Recent studies show that certain derivatives exhibit significant antifungal and antimalarial activities, suggesting potential applications in pharmaceuticals, particularly in treating infections and tropical diseases (Kumar et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Research into the corrosion inhibition properties of derivatives of 8-hydroxyquinoline, closely related to the targeted compound, suggests applications in material sciences, especially in protecting metals from corrosion (Rbaa et al., 2018).

Mechanism of Action

Target of Action

Similar compounds like chlorquinaldol, a monohydroxyquinoline, have been used as antifungal and antibacterial agents . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of certain bacteria and fungi.

Mode of Action

It is known that quinoline derivatives can interact with dna and proteins within microbial cells, disrupting their normal function . The presence of the chlorine atoms and the pyrazolyl group may enhance these interactions, leading to increased antimicrobial activity.

Biochemical Pathways

Based on its potential antimicrobial activity, it can be inferred that it may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on these properties, as well as on the specific enzymes present in the body .

Result of Action

Given its potential antimicrobial activity, it may lead to the death of microbial cells, thereby helping to clear infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. The presence of other substances could either enhance or inhibit its action, depending on their nature .

properties

IUPAC Name

5,7-dichloro-2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c1-7-5-8(2)19(18-7)12-4-3-9-10(15)6-11(16)14(20)13(9)17-12/h3-6,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPITTXFBDOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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